

# Application Note: Analysis of Apoptosis by Flow Cytometry Following CC-90003 Treatment

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## Introduction

CC-90003 is a potent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) with potential antineoplastic activity.[1] As a critical downstream node in the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, ERK1/2 inhibition presents a compelling therapeutic strategy in cancers with activating mutations in this cascade, such as those with KRAS or BRAF mutations.[2][3][4] CC-90003 covalently binds to and inhibits the kinase activity of ERK1 and ERK2, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with CC-90003 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## **Principle of the Assay**

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with a fluorescently labeled Annexin V and PI allows for the



differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][6][7]

## **Data Presentation**

Treatment of KRAS-mutant colorectal cancer cell lines, such as HCT-116, with **CC-90003** has been shown to induce a concentration-dependent increase in cell death. The following table summarizes representative data on the induction of apoptosis by **CC-90003**.

Cell Line	Treatment	Concentrati on (μΜ)	Incubation Time	% Apoptotic Cells (Annexin V+)	Reference
HCT-116	CC-90003	0 (Vehicle)	72 hours	Baseline	[2]
HCT-116	CC-90003	1	72 hours	Increased	[2]
HCT-116	CC-90003	10	72 hours	Significantly Increased	[2]
SW620	CC-90003	Various	48 hours	Dose- dependent increase	[8]

Note: Specific percentages of apoptotic cells are often presented graphically in publications. The table above provides a qualitative summary based on published findings. For precise quantification, it is recommended to reproduce the experiment and obtain specific data points.

## **Experimental Protocols Materials**

- CC-90003 (appropriate stock solution in DMSO)
- KRAS-mutant cancer cell line (e.g., HCT-116)
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)



- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- 5 ml polystyrene tubes for flow cytometry

#### **Cell Culture and Treatment**

- Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
- · Allow cells to adhere overnight.
- Prepare serial dilutions of CC-90003 in complete medium from a stock solution. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
- Treat cells with varying concentrations of CC-90003 (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

## **Annexin V and Propidium Iodide Staining**

- Harvest Cells:
  - Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
  - Wash the adherent cells once with PBS.



- Add Trypsin-EDTA to detach the adherent cells.
- Once detached, neutralize the trypsin with complete medium and combine these cells with their corresponding supernatant from the previous step.

#### Wash Cells:

- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
- Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

#### Staining:

- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 100 μl of 1X Binding Buffer.
- Add 5 μl of Annexin V-FITC and 5 μl of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

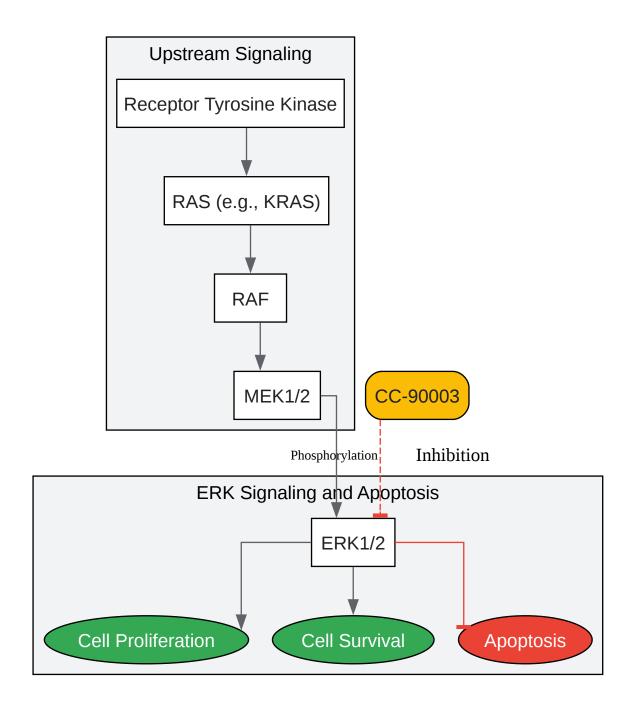
#### • Flow Cytometry Analysis:

- After incubation, add 400 μl of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- For analysis, use appropriate instrument settings for FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel for PI.
- Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

## **Visualizations**

## **CC-90003** Signaling Pathway and Apoptosis Induction



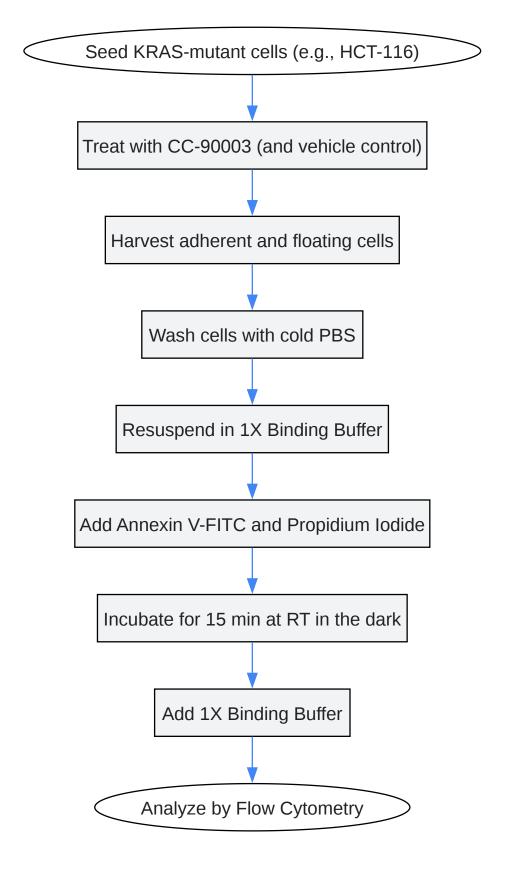


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Caption: **CC-90003** inhibits ERK1/2, blocking proliferation and survival signals, and promoting apoptosis.

## **Experimental Workflow for Flow Cytometry Analysis**





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Caption: Workflow for assessing apoptosis with **CC-90003** using Annexin V/PI staining and flow cytometry.

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